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Compound of Interest

Compound Name: 3-(Dimethylamino)-5-iodophenol

Cat. No.: B14848488 Get Quote

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development

Professionals Application: Advanced pharmaceutical intermediates, cross-coupling precursors,

and specialized functional materials.

Introduction & Strategic Rationale
The compound 3-(Dimethylamino)-5-iodophenol (CAS: 1243439-29-3) is a highly versatile

building block in medicinal chemistry [1]. Its structural topology features three distinct functional

handles—a hydroxyl group, a dimethylamino group, and an iodine atom—arranged in a meta

relationship to one another. This specific substitution pattern makes it an invaluable precursor

for complex multi-ring systems via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-

Miyaura, Sonogashira, or Buchwald-Hartwig couplings).

Mechanistic Rationale: Why Direct Iodination Fails
A common pitfall in designing a synthesis for this molecule is attempting the direct electrophilic

iodination of 3-(dimethylamino)phenol [1]. Both the hydroxyl (-OH) and dimethylamino (-

N(CH3)2) groups are strongly electron-donating and direct incoming electrophiles to their

respective ortho and para positions. Consequently, direct iodination yields the 2-, 4-, or 6-iodo

isomers, rather than the desired 5-iodo isomer.

To achieve the required meta relationship, the synthetic strategy must bypass direct

electrophilic aromatic substitution. The most robust, self-validating approach is to start with the

commercially available 3-amino-5-iodophenol and perform a selective N,N-dimethylation.
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The Eschweiler-Clarke Advantage
We utilize the Eschweiler-Clarke reaction for the exhaustive methylation of the primary amine

[2]. Unlike alkylation with methyl iodide (MeI), which frequently over-alkylates to form unwanted

quaternary ammonium salts, the Eschweiler-Clarke protocol uses formaldehyde as the carbon

source and formic acid as the hydride donor. The reaction proceeds via an iminium ion

intermediate, which is reduced by formic acid, releasing CO2. Because a tertiary amine cannot

form an iminium ion with formaldehyde, the reaction naturally halts at the N,N-dimethyl stage,

ensuring high chemoselectivity and making the protocol a self-validating system [3].
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1. Preparation
3-Amino-5-iodophenol

+ CH2O + HCOOH

2. Imine Formation
& Reduction

Reflux (100°C), 3h

3. IPC Quench
Basify to pH 8

(CO2 Evolution)

4. Extraction
EtOAc / Brine Wash

5. Purification
Silica Gel Column

6. Target Isolation
3-(Dimethylamino)

-5-iodophenol

Click to download full resolution via product page

Figure 1: Workflow for the Eschweiler-Clarke synthesis of 3-(Dimethylamino)-5-iodophenol.
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Step-by-Step Synthesis Protocol
Materials and Reagents

Reagent MW ( g/mol ) Equivalents
Amount (for 10
mmol scale)

Role

3-Amino-5-

iodophenol
235.02 1.0 eq 2.35 g Starting Material

Formaldehyde

(37% aq.)
30.03 5.0 eq 3.75 mL

Electrophile /

Carbon source

Formic Acid

(98%)
46.03 10.0 eq 3.80 mL

Hydride Donor /

Solvent

Ethyl Acetate

(EtOAc)
88.11 - 3 x 30 mL

Extraction

Solvent

Saturated

NaHCO3 (aq)
84.01 - As needed

Quenching /

Basification

Reaction Setup and Execution
Caution: Perform all operations in a properly ventilated fume hood. Formaldehyde is a known

carcinogen, and formic acid is corrosive. Standard professional laboratory PPE (lab coat, nitrile

gloves, safety goggles) is mandatory.

Initialization: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-

5-iodophenol (2.35 g, 10.0 mmol).

Reagent Addition: Slowly add formic acid (3.80 mL, ~100 mmol). Stir the mixture at room

temperature for 5 minutes to ensure complete dissolution. The acidic environment protects

the phenol group from side reactions.

Formaldehyde Addition: Cool the flask in an ice bath (0 °C). Dropwise, add 37% aqueous

formaldehyde (3.75 mL, ~50 mmol) over 10 minutes.

Reflux: Attach a reflux condenser. Transfer the flask to a pre-heated oil bath at 100 °C.
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In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The evolution

of CO2 gas (bubbling) serves as a visual self-validation that the hydride transfer from formic

acid to the iminium ion is occurring[3]. Reflux for 3 hours or until TLC indicates complete

consumption of the starting material.

Workup and Isolation
Quenching: Remove the flask from the oil bath and allow it to cool to room temperature.

Transfer the mixture to a beaker containing 20 g of crushed ice.

Basification: Slowly add saturated aqueous NaHCO3 until the pH of the solution reaches 8.0.

Critical Step: Vigorous effervescence will occur. Basification is required to deprotonate the

newly formed tertiary amine and the phenolic hydroxyl group, driving the product into the

organic phase during extraction.

Extraction: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (3 x 30

mL).

Washing: Combine the organic layers and wash with brine (1 x 30 mL) to remove residual

water and salts.

Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (Na2SO4).

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary

evaporator to yield the crude product as a dark oil/solid.

Purification
Chromatography: Purify the crude material via flash column chromatography on silica gel.

Eluent System: Use a gradient of Hexanes to Ethyl Acetate (typically 9:1 to 7:3). The target

compound will elute after any unreacted intermediates due to the polarity of the phenol

group.

Crystallization (Optional): For >98% purity, the resulting solid can be recrystallized from a

minimal amount of hot hexanes/dichloromethane.

Expected Analytical Data
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To validate the success of the protocol, the isolated compound should be characterized using

standard spectroscopic techniques.

Analytical Method
Expected Signals / Data
Points

Interpretation

1H NMR (400 MHz, CDCl3) δ 6.85 (t, J = 2.0 Hz, 1H)
Aromatic proton between -I

and -NMe2

δ 6.62 (t, J = 2.0 Hz, 1H)
Aromatic proton between -I

and -OH

δ 6.20 (t, J = 2.0 Hz, 1H)
Aromatic proton between -OH

and -NMe2

δ 4.80 (br s, 1H)
Phenolic -OH (exchangeable

with D2O)

δ 2.95 (s, 6H) N,N-dimethyl protons

Mass Spectrometry (ESI+) m/z 264.0 [M+H]+
Confirms molecular weight

(263.08 g/mol )

Yield 75 - 85%
Typical efficiency for

Eschweiler-Clarke on anilines
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[https://www.benchchem.com/product/b14848488#step-by-step-synthesis-protocol-for-3-
dimethylamino-5-iodophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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